molecular formula C13H14N4O2 B13923453 2-(6-Methyl-pyridin-3-ylamino)-pyrimidine-5-carboxylic acid ethyl ester

2-(6-Methyl-pyridin-3-ylamino)-pyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B13923453
M. Wt: 258.28 g/mol
InChI Key: LBTRXKAARKNLGJ-UHFFFAOYSA-N
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Description

2-(6-Methyl-pyridin-3-ylamino)-pyrimidine-5-carboxylic acid ethyl ester is a chemical compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-pyridin-3-ylamino)-pyrimidine-5-carboxylic acid ethyl ester typically involves the reaction of 6-methyl-3-aminopyridine with pyrimidine-5-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-pyridin-3-ylamino)-pyrimidine-5-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products.

Scientific Research Applications

2-(6-Methyl-pyridin-3-ylamino)-pyrimidine-5-carboxylic acid ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-pyridin-3-ylamino)-pyrimidine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-Cyano-3-(6-methyl-pyridin-3-ylamino)-acrylic acid ethyl ester
  • 2-[(6-methyl-pyridin-3-ylamino)-methylene]-malonic acid diethyl ester

Uniqueness

2-(6-Methyl-pyridin-3-ylamino)-pyrimidine-5-carboxylic acid ethyl ester is unique due to its specific structure and the presence of both pyridine and pyrimidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

ethyl 2-[(6-methylpyridin-3-yl)amino]pyrimidine-5-carboxylate

InChI

InChI=1S/C13H14N4O2/c1-3-19-12(18)10-6-15-13(16-7-10)17-11-5-4-9(2)14-8-11/h4-8H,3H2,1-2H3,(H,15,16,17)

InChI Key

LBTRXKAARKNLGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)NC2=CN=C(C=C2)C

Origin of Product

United States

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